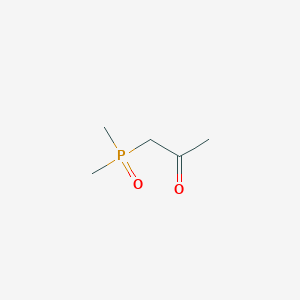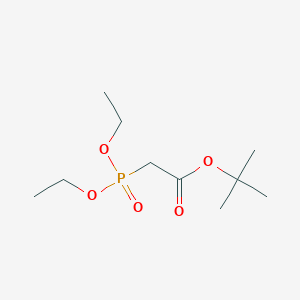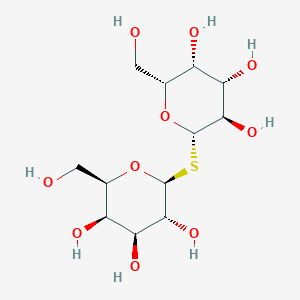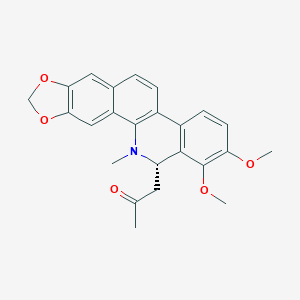
1-Dimethylphosphorylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the methods used to create the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances . It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data .Applications De Recherche Scientifique
Role in Chemical Synthesis
- DMPP has been explored for its utility in chemical synthesis processes. For instance, studies on phosphonic systems have highlighted the structural and molecular properties of related compounds, such as dimethyl 2-hydroxy-3-benzoylpropylphosphonate. These studies provide valuable insights into intramolecular interactions and potential applications in creating more complex organic molecules, although direct references to DMPP are limited within the public domain (Bourne, Modro, & Modro, 1995).
Pharmacological Effects and Diabetes Management
- DMPP and related compounds have garnered interest for their potential pharmacological effects, especially in the context of diabetes management. Research has focused on substances that can influence GLP-1 receptor signaling, a critical pathway for enhancing insulin secretion and managing blood glucose levels. For example, studies on novel small molecule GLP-1 receptor agonists have shown promise in stimulating insulin secretion in rodents and from human islets, indicating potential applications for DMPP and related compounds in diabetes treatment (Sloop et al., 2010).
Insights from GLP-1 Research
- Extensive research on GLP-1, an incretin hormone that influences insulin secretion, provides indirect insights into the potential scientific applications of DMPP, especially if it can be shown to affect GLP-1 receptor signaling. The discovery of the GLP-1 receptor and the development of GLP-1 receptor agonists highlight the significance of targeting this pathway for therapeutic interventions in diabetes (Thorens, 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-dimethylphosphorylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2P/c1-5(6)4-8(2,3)7/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWDUNUUJHCYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylphosphorylpropan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)



![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)




